Dopamine Receptor Affinity vs Pramipexole
Dexpramipexole demonstrates profoundly lower affinity for human recombinant dopamine D2s and D3 receptors compared to its (S)-enantiomer pramipexole. In head-to-head in vitro binding assays using chirally pure compounds, pramipexole exhibited high-affinity ligand binding and potent functional agonism at both D2s and D3 receptors, while dexpramipexole showed minimal binding affinity and negligible functional agonist potency [1]. The translation of this receptor affinity difference to in vivo tolerability was validated in beagle dogs: pramipexole produced characteristic dopaminergic side effects at 0.0075 mg/kg, whereas dexpramipexole was tolerated at doses at least 10,000-fold higher [2].
| Evidence Dimension | In vivo maximum tolerated dose in beagle dogs |
|---|---|
| Target Compound Data | ≥10,000× higher than pramipexole |
| Comparator Or Baseline | Pramipexole: dopaminergic side effects at 0.0075 mg/kg |
| Quantified Difference | ≥10,000-fold higher dose tolerability for dexpramipexole |
| Conditions | Oral administration in beagle dogs; in vitro human recombinant D2s and D3 receptor binding assays |
Why This Matters
This 10,000-fold tolerability differential enables experimental designs requiring high-dose neuroprotective or anti-inflammatory effects without dose-limiting dopaminergic adverse events, a capability unavailable with pramipexole or other dopamine agonists.
- [1] Gribkoff VK, Demady D, Ingersoll EW, Bozik ME, Frantz M. Human Dopamine Receptor Affinity and Potency In Vitro and Dose Tolerability in Beagle Dogs In Vivo of Dexpramipexole and Pramipexole (P04.150). Neurology. 2012;78(1_supplement):P04.150. View Source
- [2] Cheah BC, Kiernan MC. Dexpramipexole, the R(+) enantiomer of pramipexole, for the potential treatment of amyotrophic lateral sclerosis. IDrugs. 2010;13(12):911-920. PMID: 21154151. View Source
